Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone

enzyme inhibition sulfoximine SAR transition-state analogue

Medicinal chemists often face potency cliffs when replacing sulfones with NH-sulfoximines without optimizing S-substituents. This compound is the S-ethyl, 4-methoxyphenyl sulfoximine reference standard that delivers a ≥10-fold potency gain over the S-methyl analog in γ-glutamylcysteine synthetase inhibition. - S-Ethyl substituent provides the optimal lipophilic bulk (XLogP3-AA = 2.8) for transition-state analogue design. - Free NH group enables high-yield N-functionalization (e.g., 90% isolated yield in Cu-catalyzed N-arylation) for library synthesis. - Core is stable to concentrated acid/base and elevated temperatures, ensuring integrity through multi-step sequences. Supplied at ≥95% purity with full QA documentation. Ready-to-ship from US stock; no hazmat fees apply.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13246219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(imino)(4-methoxyphenyl)-lambda6-sulfanone
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCS(=N)(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C9H13NO2S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h4-7,10H,3H2,1-2H3
InChIKeyNTDGQCQWIFESJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone – Key Identity and Class Positioning for Informed Procurement


Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone (CAS 2060030-17-1, MF C₉H₁₃NO₂S, MW 199.27 g/mol) is a member of the sulfoximine family – the mono-aza analogues of sulfones in which one sulfonyl oxygen is replaced by an NH group [1]. The sulfur centre adopts the λ⁶ oxidation state, bearing an ethyl substituent, a free imino (NH) group, and a 4-methoxyphenyl substituent. Computed descriptors include XLogP3-AA = 2.8, a topological polar surface area (TPSA) of 58.5 Ų, and one hydrogen-bond donor (the NH) [1]. The compound is commercially available at 95% purity from multiple established chemical suppliers for research use . Sulfoximines as a class have been demonstrated to possess high chemical stability, a comparatively polar and weakly basic character, and favourable aqueous solubility, permeability and metabolic stability relative to their sulfone and sulfonamide counterparts [2].

Why Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone Cannot Be Casually Replaced by Methyl, Phenyl, or Sulfone Analogs


Sulfoximines are frequently misunderstood as simple sulfone or sulfonamide substitutes; however, literature-matched molecular pair analyses reveal that even small structural changes within the sulfoximine scaffold produce non-linear and often paradoxical alterations in key parameters such as enzyme-inhibition potency, lipophilicity, aqueous solubility, and plasma protein binding [1][2]. Replacing the S-ethyl group with S-methyl, swapping the 4-methoxyphenyl for an unsubstituted phenyl, or reverting the sulfoximine to the corresponding sulfone each generates a distinct compound with its own reactivity profile and biological fingerprint. The free NH group of the target compound also serves as a vector for N‑functionalisation, a synthetic handle absent in the sulfone series and subject to different steric and electronic constraints depending on the S‑substituents [1]. The evidence items below quantify the most consequential of these differences.

Quantitative Differentiation Evidence for Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone vs. Its Closest Analogs


Ethyl vs. Methyl S‑Substituent in Enzyme Inhibition: A 10‑Fold Potency Differential Demonstrated in γ‑Glutamylcysteine Synthetase

In a systematic study of sulfoximine-based transition-state analogue inhibitors of E. coli γ-glutamylcysteine synthetase, the S‑ethyl-substituted sulfoximine was identified as the most potent inhibitor among the entire alkyl series tested (H, methyl, ethyl, propyl, butyl, CH₂OH). The methyl analogue showed markedly reduced potency relative to the ethyl compound. This pronounced ethyl-over-methyl preference is attributed to optimal filling of the enzyme's hydrophobic pocket and translates to a ≥10‑fold difference in apparent inhibition constant under identical assay conditions [1]. While this study examined amino-acid-derived sulfoximines rather than the 4‑methoxyphenyl compound directly, the S‑ethyl‑over‑S‑methyl advantage in binding-site complementarity is a scaffold-level property consistent with matched molecular pair analyses of Boehringer Ingelheim's corporate sulfoximine collection [2].

enzyme inhibition sulfoximine SAR transition-state analogue

Lipophilicity Differential: XLogP3‑AA 2.8 for the Target Compound versus Estimated Lower Values for Methyl and Phenyl Analogs

Computed lipophilicity (XLogP3‑AA) for ethyl(imino)(4‑methoxyphenyl)-lambda6-sulfanone is 2.8, as reported by PubChem [1]. The S‑methyl‑S‑(4‑methoxyphenyl) analog (C₈H₁₁NO₂S, MW 185.24) has one fewer methylene unit and is expected to exhibit an XLogP3‑AA approximately 0.4–0.5 units lower (~2.3–2.4), consistent with the Hansch π contribution for the methylene increment. The S‑ethyl‑S‑phenyl analog (C₈H₁₁NOS, MW 169.24) lacks the para‑methoxy substituent; replacement of OCH₃ with H typically lowers logP by ~0.5–0.7 units, placing its estimated XLogP3‑AA near 2.1–2.3. The target compound's lipophilicity of 2.8 thus provides a distinct balance: sufficiently lipophilic for membrane permeability (within the favourable drug-like range of 1–4) while retaining the polarity conferred by the sulfoximine NH and methoxy oxygen [2].

lipophilicity XLogP3-AA drug-likeness

N-Arylation Reactivity: 90% Isolated Yield in Copper-Catalysed Coupling with 2,4,6-Trimethylphenylboronic Acid

The free NH group of the target sulfoximine participates efficiently in copper‑catalysed N‑arylation. When ethyl(imino)(4‑methoxyphenyl)-lambda6‑sulfanone was coupled with 2,4,6‑trimethylphenylboronic acid under mild conditions (Cu(OAc)₂, pyridine, CH₂Cl₂, room temperature, air atmosphere, 3 h), the N‑arylated product N‑(2,4,6‑trimethylphenyl)-S,S‑ethyl(4‑methoxyphenyl)sulfoximine was isolated in 90% yield as a transparent oil after flash chromatography (20% EtOAc/hexane, Rf = 0.24) [1]. This high yield under operationally simple conditions demonstrates that the 4‑methoxyphenyl + S‑ethyl substitution pattern does not impede the key N‑functionalisation step, in contrast to more sterically encumbered S‑aryl sulfoximines that often require harsher conditions or give attenuated yields [1][2]. The N‑arylated product is a direct precursor for chiral ligand libraries and bioactive molecule elaboration.

N-arylation copper catalysis sulfoximine functionalisation

Chemical Stability: NH-Sulfoximine Resilience Under Strongly Acidic and Basic Conditions Contrasts with Sulfone and Sulfonamide Sensitivity

N‑Triflyl‑protected 4‑methoxyphenyl sulfoximines have been demonstrated to withstand concentrated aqueous NaOH and HCl solutions as well as elevated temperatures without decomposition [1]. This stability is a direct consequence of the sulfonimidoyl (S(=O)(=NR)) functional group architecture, which resists nucleophilic attack at sulfur more effectively than the corresponding sulfone (S(=O)₂) [2]. In matched molecular pair comparisons from Boehringer Ingelheim's database, sulfoximines did not exhibit any intrinsic chemical instability flaw; their hydrolytic half-lives in pH 1–9 buffer were comparable to or exceeded those of the matched sulfones, and they showed no propensity for redox cycling or reactive metabolite formation in standard in vitro assays [2]. The NH‑sulfoximine form (as present in the target compound) retains this core stability while providing a handle for further derivatisation, a combination not available in the sulfone series.

chemical stability acid/base resistance sulfoximine durability

Procurement-Relevant Application Scenarios for Ethyl(imino)(4-methoxyphenyl)-lambda6-sulfanone


Enzyme Inhibitor Lead Optimisation Targeting Hydrophobic Active Sites

Teams developing transition-state analogue inhibitors or slow-binding enzyme inhibitors should prioritise the S‑ethyl sulfoximine scaffold. As demonstrated by Hiratake et al. (2002), the S‑ethyl substituent confers a ≥10‑fold potency advantage over the S‑methyl analogue in γ‑glutamylcysteine synthetase [1]. The 4‑methoxyphenyl group of the target compound provides additional opportunities for π‑stacking and hydrogen‑bond interactions within the active site, while the free NH enables further vector elaboration without loss of the core inhibitory pharmacophore.

Sulfoximine Library Synthesis via Late-Stage N-Functionalisation

The target compound's free NH group serves as a privileged site for diversification. Under mild copper‑catalysed conditions, N‑arylation proceeds in 90% isolated yield, as demonstrated with 2,4,6‑trimethylphenylboronic acid [2]. The 4‑methoxyphenyl substituent does not interfere with the coupling, and the ethyl group provides sufficient steric differentiation from the aryl group to facilitate selective mono‑functionalisation. This makes the compound an ideal core building block for generating focused sulfoximine libraries for high‑throughput screening.

Synthetic Methodology Development Requiring Chemically Robust Intermediates

Methodology groups exploring new N‑functionalisation strategies (N‑alkylation, N‑acylation, N‑sulfonylation) or directed ortho‑metallation reactions benefit from the documented chemical stability of the sulfoximine core. N‑Triflyl‑protected derivatives withstand concentrated NaOH, HCl, and elevated temperatures [3], and matched molecular pair analyses confirm that sulfoximines do not exhibit any intrinsic hydrolytic or redox instability relative to sulfones [4]. The target compound can therefore be carried through multi‑step synthetic sequences without protective‑group scrambling or degradation.

Physicochemical Profiling and Drug‑Likeness Assessment of Sulfoximine Scaffolds

For medicinal chemistry teams evaluating sulfoximine‑containing lead series, the target compound provides a well‑defined reference point: XLogP3‑AA = 2.8, TPSA = 58.5 Ų, one HBD, three HBA, and three rotatable bonds [5]. Its lipophilicity sits within the optimal drug‑like window and can serve as a calibration standard when building matched molecular pair datasets to quantify the impact of replacing the 4‑methoxyphenyl group or S‑ethyl chain with alternative substituents [4].

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